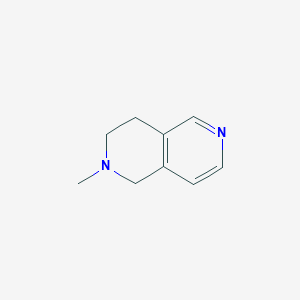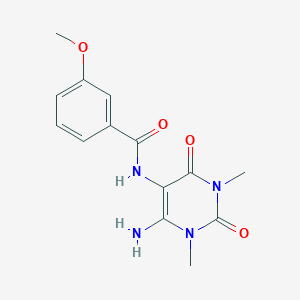
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide, also known as ADMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMP belongs to the family of pyrimidine derivatives and has been found to exhibit promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Mecanismo De Acción
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and viral replication. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells. It has also been found to inhibit the activity of the NS5B protein, which is involved in the replication of the hepatitis C virus.
Efectos Bioquímicos Y Fisiológicos
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. It has been found to exhibit anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has various advantages and limitations for lab experiments. It is a well-studied compound with a known synthesis method and has been extensively studied for its potential therapeutic applications. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has low solubility in water, which can limit its use in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are various future directions for the study of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide. It has been found to exhibit promising results in various scientific research studies, and further studies are needed to fully understand its potential therapeutic applications. Future studies could focus on the optimization of the synthesis method for high yield and purity, the development of new formulations for improved solubility, and the study of its potential applications in other diseases.
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit the growth of cancer cells and the replication of the hepatitis C virus and the Zika virus. Further studies are needed to fully understand its potential applications and optimize its use in scientific research.
Métodos De Síntesis
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxypyrimidine-5-carboxylic acid in the presence of a base. The reaction results in the formation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide as a white crystalline solid. The synthesis method has been extensively studied and optimized for high yield and purity.
Propiedades
Número CAS |
166115-68-0 |
|---|---|
Nombre del producto |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-5-4-6-9(7-8)22-3/h4-7H,15H2,1-3H3,(H,16,19) |
Clave InChI |
ZIRXNGLBFYVWOD-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
Sinónimos |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



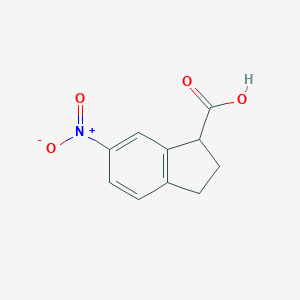
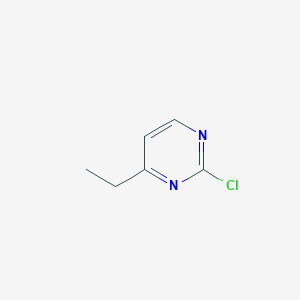
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)
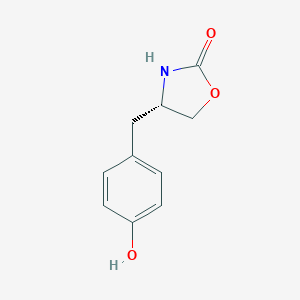

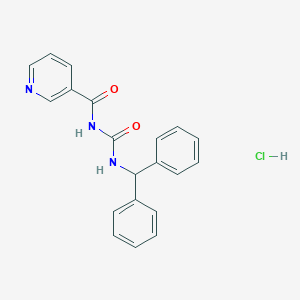


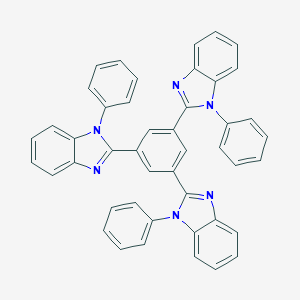
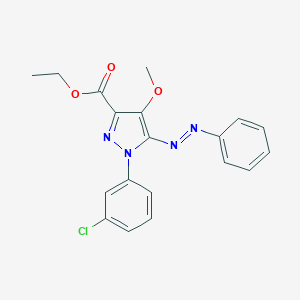


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
